SCR7

Catalog No.
S548258
CAS No.
1533426-72-0
M.F
C18H14N4OS
M. Wt
334.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCR7

CAS Number

1533426-72-0

Product Name

SCR7

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C18H14N4OS

Molecular Weight

334.39

InChI

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+

InChI Key

NEEVCWPRIZJJRJ-AYKLPDECSA-N

SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

SCR7; SCR-7; SCR 7.

Description

The exact mass of the compound 5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one is 334.08883 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Scientific Field: Genome Editing

Comprehensive Summary of the Application

SCR7, a DNA Ligase IV inhibitor, has been found to enhance gene editing directed by CRISPR–Cas9 and single-stranded oligodeoxynucleotides (ssODN) in human cancer cells . It has been used to improve the efficiency of homology-directed repair (HDR), a mechanism that is essential for precise genome editing .

Methods of Application or Experimental Procedures

In the study, a co-expression vector was created with Cas9, gRNA, and eGFP. The disruption rate more than doubled following GFP-positive cell sorting in transfected cells compared to those unsorted cells . SCR7 was then used in combination with ssODNs as templates. This approach greatly improved the efficiency of HDR and targeted gene mutation correction at both the GFP-silent mutation and the β-catenin Ser45 deletion mutation cells .

Results or Outcomes Obtained

The use of SCR7 treatment increased targeted insertion efficiency threefold in transfected cells compared to those without SCR7 treatment . Moreover, this combinatorial approach greatly improved the efficiency of HDR and targeted gene mutation correction .

Specific Scientific Field: Chromosomal Territory Resetting

SCR7 has been used in biochemical studies like chromosomal territory resetting .

Comprehensive Summary of the Application

SCR7 is used to understand the role of repair proteins in cell cycle phases . It is also used as a potent biochemical inhibitor of Non-Homologous End Joining (NHEJ), which has found its application in improving genome editing .

Methods of Application or Experimental Procedures

Results or Outcomes Obtained

Specific Scientific Field: Cancer Therapeutics

SCR7 has been used in the field of cancer therapeutics .

Comprehensive Summary of the Application

SCR7 is a potent cancer therapeutic agent . It acts as a biochemical inhibitor of Non-Homologous End Joining (NHEJ), a key DNA repair pathway . By inhibiting this pathway, SCR7 can increase the efficacy of genome editing using the CRISPR-Cas system .

Methods of Application or Experimental Procedures

Results or Outcomes Obtained

SCR7 is a small molecule compound recognized primarily as an inhibitor of DNA ligase IV, an enzyme crucial for the nonhomologous end joining (NHEJ) pathway of DNA repair. This pathway is essential for repairing double-strand breaks in DNA, which can occur due to various factors including radiation and certain chemotherapeutic agents. By inhibiting DNA ligase IV, SCR7 reduces the efficiency of NHEJ, thereby influencing cellular responses to DNA damage and enhancing the precision of genome editing techniques such as CRISPR-Cas9 .

SCR7 functions by specifically binding to the DNA binding domain of DNA ligase IV, which decreases its affinity for double-strand breaks. This inhibition leads to a reduction in the repair of these breaks via the NHEJ pathway. Notably, SCR7 also exhibits some inhibitory effects on DNA ligase III, although to a lesser extent than on DNA ligase IV. The compound has been shown to enhance homology-directed repair (HDR) when used in conjunction with CRISPR-Cas9 systems by temporarily blocking NHEJ, thus allowing for more precise genetic modifications .

SCR7 has demonstrated significant biological activity in various experimental contexts. It has been shown to enhance the efficiency of HDR in cell lines and animal models by inhibiting NHEJ. For instance, in studies involving A549 epithelial cells and MelJuSo melanoma cells, SCR7 treatment improved insertion efficiency at target sites significantly compared to untreated controls . Moreover, its effects on lymphocyte development have been observed in mice, where treatment with SCR7 resulted in transient but reversible defects due to the inhibition of DNA ligase IV's function during V(D)J recombination .

The synthesis of SCR7 involves a multi-step organic chemistry process. One reported method includes heating 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with two equivalents of an appropriate reagent under controlled conditions to yield the final compound. The detailed synthetic pathway allows for the generation of SCR7 with high purity and yield .

SCR7Inhibits DNA ligase IVModerate selectivityGenome editing, cancer researchKU-55933Inhibits ATM kinaseHigh selectivityCancer therapyL755507Inhibits DNA ligase IHigh selectivityCancer therapyM3814Inhibits DNA-PKcsHigh selectivityEnhances radiotherapy efficacy

Uniqueness of SCR7: Unlike other inhibitors that may target different enzymes or pathways (e.g., M3814 targets DNA-PKcs), SCR7 specifically inhibits DNA ligase IV and has a distinct role in enhancing HDR while inhibiting NHEJ, making it particularly useful in CRISPR applications.

Studies have indicated that SCR7 interacts specifically with DNA ligase IV, leading to its inhibition and subsequent effects on cellular repair mechanisms. The interactions have been characterized through various biochemical assays that demonstrate SCR7's binding affinity and selectivity towards ligase IV compared to other ligases . These studies provide insights into how SCR7 can be utilized to manipulate DNA repair pathways for therapeutic purposes.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

334.08883

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: John F, George J, Srivastava M, Hassan PA, Aswal VK, Karki SS, Raghavan SC. Pluronic copolymer encapsulated SCR7 as a potential anticancer agent. Faraday Discuss. 2015 Jan 21. [Epub ahead of print] PubMed PMID: 25608025.
2: John F, George J, Vartak SV, Srivastava M, Hassan PA, Aswal VK, Karki SS, Raghavan SC. Enhanced Efficacy of Pluronic Copolymer Micelle Encapsulated SCR7 against Cancer Cell Proliferation. Macromol Biosci. 2014 Dec 16. doi: 10.1002/mabi.201400480. [Epub ahead of print] PubMed PMID: 25515310.
3: Wyatt MK, Tsai JY, Mishra S, Campos M, Jaworski C, Fariss RN, Bernstein SL, Wistow G. Interaction of complement factor h and fibulin3 in age-related macular degeneration. PLoS One. 2013 Jun 28;8(6):e68088. doi: 10.1371/journal.pone.0068088. Print 2013. PubMed PMID: 23840815; PubMed Central PMCID: PMC3696004.
4: Srivastava M, Nambiar M, Sharma S, Karki SS, Goldsmith G, Hegde M, Kumar S, Pandey M, Singh RK, Ray P, Natarajan R, Kelkar M, De A, Choudhary B, Raghavan SC. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression. Cell. 2012 Dec 21;151(7):1474-87. doi: 10.1016/j.cell.2012.11.054. PubMed PMID: 23260137.
5: Reuter M, Caswell CC, Lukomski S, Zipfel PF. Binding of the human complement regulators CFHR1 and factor H by streptococcal collagen-like protein 1 (Scl1) via their conserved C termini allows control of the complement cascade at multiple levels. J Biol Chem. 2010 Dec 3;285(49):38473-85. doi: 10.1074/jbc.M110.143727. Epub 2010 Sep 20. PubMed PMID: 20855886; PubMed Central PMCID: PMC2992280.
6: Deban L, Jarva H, Lehtinen MJ, Bottazzi B, Bastone A, Doni A, Jokiranta TS, Mantovani A, Meri S. Binding of the long pentraxin PTX3 to factor H: interacting domains and function in the regulation of complement activation. J Immunol. 2008 Dec 15;181(12):8433-40. PubMed PMID: 19050261.
7: Montes T, Goicoechea de Jorge E, Ramos R, Gomà M, Pujol O, Sánchez-Corral P, Rodríguez de Córdoba S. Genetic deficiency of complement factor H in a patient with age-related macular degeneration and membranoproliferative glomerulonephritis. Mol Immunol. 2008 May;45(10):2897-904. doi: 10.1016/j.molimm.2008.01.027. Epub 2008 Mar 12. PubMed PMID: 18336910.
8: Meri S. Loss of self-control in the complement system and innate autoreactivity. Ann N Y Acad Sci. 2007 Aug;1109:93-105. PubMed PMID: 17785294.
9: Yu J, Wiita P, Kawaguchi R, Honda J, Jorgensen A, Zhang K, Fischetti VA, Sun H. Biochemical analysis of a common human polymorphism associated with age-related macular degeneration. Biochemistry. 2007 Jul 17;46(28):8451-61. Epub 2007 Jun 20. PubMed PMID: 17580967.
10: Pérez-Caballero D, Albertí S, Vivanco F, Sánchez-Corral P, Rodríguez de Córdoba S. Assessment of the interaction of human complement regulatory proteins with group A Streptococcus. Identification of a high-affinity group A Streptococcus binding site in FHL-1. Eur J Immunol. 2000 Apr;30(4):1243-53. PubMed PMID: 10760814.

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